4-tert-butyl-N-(4-iodophenyl)benzamide

Description

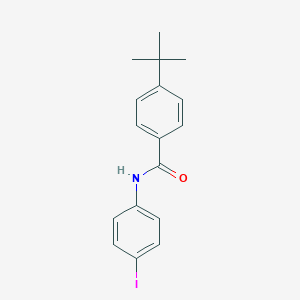

4-tert-butyl-N-(4-iodophenyl)benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzoyl ring and a 4-iodophenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of physicochemical and biological properties.

Properties

Molecular Formula |

C17H18INO |

|---|---|

Molecular Weight |

379.23g/mol |

IUPAC Name |

4-tert-butyl-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C17H18INO/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,1-3H3,(H,19,20) |

InChI Key |

LYIRWNJCSNEABT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Amide Nitrogen

4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide (AES-350, Compound 51)

- Structural Difference : Replaces iodine with a hydroxycarbamoyl group (-CONHOH).

- Functional Impact: Exhibits HDAC isoform selectivity and cytotoxicity in AML cells (IC₅₀ = 0.14 µM in MV4-11 cells) due to the hydroxamate moiety, a known HDAC-binding group. Improved oral bioavailability (AUC = 1.2 µM·h) compared to SAHA (vorinostat), a first-generation HDAC inhibitor .

- Key Advantage : Enhanced therapeutic window and cellular absorption compared to iodinated analogues.

4-tert-butyl-N-(4-chlorophenyl)benzamide

- Structural Difference : Substitutes iodine with chlorine.

- Functional Impact: Reduced molecular weight (287.78 g/mol vs. ~371 g/mol for iodinated analogue) and polarizability. Applications: Often used as a synthetic intermediate or in less target-specific screening .

2-ethoxy-N-(4-iodophenyl)benzamide

- Structural Difference : Ethoxy group at the benzamide’s ortho position.

- Functional Impact: Increased solubility due to the ethoxy group (logP ~3.5 estimated) compared to tert-butyl (logP ~5.0). Molecular weight: 367.18 g/mol. Potential use in imaging or radiopharmaceuticals due to iodine’s radiolabeling capability .

Substitution on the Benzoyl Ring

4-tert-butyl-N-(2,5-dimethylphenyl)benzamide

- Structural Difference : Methyl groups at 2- and 5-positions on the phenyl ring.

- Higher lipophilicity (logP = 5.05) may enhance blood-brain barrier penetration .

4-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Hybrid and Complex Derivatives

4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide

- Structural Difference : Difluorophenyl group and a butyl-linked dioxoisoindol moiety.

- Functional Impact :

4-tert-butyl-N-{[2-(4-methoxyphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}benzamide

Key Research Findings

- Halogen Bonding : The iodine atom in 4-tert-butyl-N-(4-iodophenyl)benzamide facilitates strong halogen bonds (XB) with electron-rich regions in proteins, enhancing binding affinity in enzyme inhibition studies .

- Bioavailability: tert-butyl substituents improve membrane permeability, as seen in AES-350’s oral bioavailability (1.2 µM·h) versus non-tert-butyl analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.